Methyl 3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxylate hcl
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Overview
Description
Methyl 3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxylate HCl: . It is characterized by its molecular structure, which includes a pyrrolidine ring, a tetrahydropyran ring, and a carboxylate group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Reduction of pyrrolidine derivatives: This involves the reduction of pyrrolidine-3-carboxylate derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Formation of tetrahydropyran ring: The tetrahydropyran ring can be formed through cyclization reactions involving diols and acid catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxylate HCl can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and acidic conditions.
Reduction: LiAlH4, NaBH4, and anhydrous ether.
Substitution: Alkyl halides, amines, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, Methyl 3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxylate HCl can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to natural compounds makes it a valuable tool in drug discovery and development.
Medicine: This compound has potential applications in the development of new therapeutic agents. Its ability to interact with biological targets can lead to the discovery of novel drugs for various diseases.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of polymers, coatings, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxylate HCl exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
Methyl tetrahydro-2H-pyran-4-carboxylate: This compound is structurally similar but lacks the pyrrolidine ring.
Pyrrolidine-3-carboxylate derivatives: These compounds have the pyrrolidine ring but may differ in the substituents attached to the ring.
Uniqueness: Methyl 3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxylate HCl is unique due to the combination of the pyrrolidine and tetrahydropyran rings, which provides it with distinct chemical properties and reactivity compared to its similar compounds.
Properties
IUPAC Name |
methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)11(4-5-12-8-11)9-2-6-15-7-3-9;/h9,12H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIONLFLMYJTAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)C2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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